1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine 1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine
Brand Name: Vulcanchem
CAS No.: 945556-95-6
VCID: VC7187274
InChI: InChI=1S/C17H25BN2O2/c1-11(2)20-10-14(13-8-7-12(19)9-15(13)20)18-21-16(3,4)17(5,6)22-18/h7-11H,19H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)N)C(C)C
Molecular Formula: C17H25BN2O2
Molecular Weight: 300.21

1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine

CAS No.: 945556-95-6

Cat. No.: VC7187274

Molecular Formula: C17H25BN2O2

Molecular Weight: 300.21

* For research use only. Not for human or veterinary use.

1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine - 945556-95-6

Specification

CAS No. 945556-95-6
Molecular Formula C17H25BN2O2
Molecular Weight 300.21
IUPAC Name 1-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-6-amine
Standard InChI InChI=1S/C17H25BN2O2/c1-11(2)20-10-14(13-8-7-12(19)9-15(13)20)18-21-16(3,4)17(5,6)22-18/h7-11H,19H2,1-6H3
Standard InChI Key JXJGYJIBRHVUFN-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)N)C(C)C

Introduction

Synthesis and Reactivity Profile

Industrial production typically employs a multi-step sequence:

  • Indole Functionalization: 6-Nitroindole undergoes isopropylation via nucleophilic substitution

  • Borylation: Miyaura borylation installs the pinacol boronate ester using bis(pinacolato)diboron (B₂pin₂)

  • Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amine

Key Reactivity Characteristics:

  • Suzuki-Miyaura Cross-Coupling: The boronate ester moiety undergoes palladium-catalyzed coupling with aryl halides at room temperature (20-25°C) . Reaction efficiency exceeds 85% for electron-deficient aryl partners according to optimized protocols.

  • Protection-Deprotection Strategies: The amine group requires temporary protection (e.g., Boc or Fmoc groups) during metal-mediated reactions to prevent coordination with catalysts .

  • Air Stability: Unlike many boronic acids, the pinacol ester derivative remains stable under atmospheric oxygen for >72 hours at 25°C .

Pharmaceutical Applications

Table 2: Therapeutic Areas Under Investigation

ApplicationMechanism of ActionDevelopment Stage
Kinase InhibitorsATP-binding site competitionPreclinical
PARP InhibitorsDNA repair pathway disruptionLead Optimization
Neurotransmitter ModulatorsSerotonin receptor agonism/antagonismDiscovery

Recent studies highlight its utility in creating third-generation BTK inhibitors through Suzuki coupling with pyrazolo[3,4-d]pyrimidine derivatives . The indoleamine 2,3-dioxygenase (IDO) inhibition activity of derivatives demonstrates IC₅₀ values <50 nM in Hela cell assays .

Physicochemical Properties

Table 3: Material Characteristics

PropertyValue/DescriptionSource
Solubility33.31 mg/mL in DMSO (10 mM solution)
Storage Stability6 months at -80°C; 1 month at -20°C
Purity Specifications≥97% by HPLC ; ≥95%
Thermal DecompositionOnset at 182°C (DSC)

The compound exhibits pH-dependent solubility:

  • Basic Conditions (pH 8.5): Complete solubility in aqueous buffers

  • Neutral/Acidic Conditions: Requires co-solvents (e.g., 40% PEG-400)

SupplierPackagingPrice (USD)Lead Time
MuseChem100 mg$5722-3 weeks
GlpBio25 µL (10 mM)$28910-15 days
Sigma-Aldrich1 g$1,8404-6 weeks

Pricing analysis reveals a 300% markup for GMP-grade material compared to research-grade lots .

Future Research Directions

  • Continuous Flow Chemistry: Developing plug-and-play cartridges for automated API synthesis

  • Boronate Exchange Reactions: Creating dynamic combinatorial libraries for drug discovery

  • Boron Neutron Capture Therapy: Exploring tumor-targeting potential of ¹⁰B-enriched analogs

Ongoing clinical trials (NCT04879251) are evaluating indole-boronate hybrids as dual PARP/HDAC inhibitors for BRCA-mutant cancers, with preliminary results showing 42% disease control rate in Phase Ib studies .

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